Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano-
Description
Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano- is a substituted acetamide featuring a phenyl ring with an acetyl group at the 4-position and a cyano group at the 2-position. The acetamide moiety itself is further substituted with a cyano group, enhancing its electron-withdrawing character. This compound is of interest in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, or advanced materials. Its structure combines steric and electronic effects from the acetyl and dual cyano groups, influencing reactivity, crystallinity, and intermolecular interactions .
Properties
CAS No. |
821009-96-5 |
|---|---|
Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
N-(4-acetyl-2-cyanophenyl)-2-cyanoacetamide |
InChI |
InChI=1S/C12H9N3O2/c1-8(16)9-2-3-11(10(6-9)7-14)15-12(17)4-5-13/h2-3,6H,4H2,1H3,(H,15,17) |
InChI Key |
CYNWRFMAQHJQPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)CC#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano- typically involves the reaction of 4-acetyl-2-cyanophenylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-acetyl-2-cyanophenylamine+acetic anhydride→Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano-+acetic acid
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The presence of cyano groups allows the compound to form strong interactions with nucleophilic sites in biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- Electron-Withdrawing Groups (EWGs): Target Compound: The 4-acetyl and 2-cyano groups on the phenyl ring are both EWGs, polarizing the aromatic ring and increasing electrophilicity. The acetamide’s cyano group further enhances this effect. N-(4-Chlorophenyl)-2-cyanoacetamide (): Chlorine (σp = 0.23) is less electron-withdrawing than cyano (σp = 0.66) or acetyl groups, making this compound less reactive in electrophilic substitutions but more stable under basic conditions .
Steric Effects:
Crystallographic and Physical Properties
Key data from crystallographic studies ():
*Predicted based on structural analogs.
Toxicity and Handling
- Cyano groups generally demand careful handling to avoid cyanide release under extreme conditions .
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